molecular formula C18H21N3OS B1683005 Tenovin-3 CAS No. 1011301-27-1

Tenovin-3

Cat. No. B1683005
M. Wt: 327.4 g/mol
InChI Key: NLAXTZPUTNGRDU-UHFFFAOYSA-N
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Description

Tenovin-3 is a small molecule activator of p53 transcriptional activity . It increases p53 activity in MCF-7 cells when used at a concentration of 10 µM. It also increases the level of K40-acetylated α-tubulin in H1299 cells and inhibits SIRT2 protein deacetylase activity .


Molecular Structure Analysis

The molecular formula of Tenovin-3 is C18H21N3OS . The formal name is N- [ [ (4-aminophenyl)amino]thioxomethyl]-4- (1,1-dimethylethyl)-benzamide .


Chemical Reactions Analysis

Tenovin-3 has been identified as a selective inhibitor of NSCLC cells with EGFR exon 19 deletions . It showed a particular inhibition effect on the proliferation of PC9 cells, an EGFR exon 19 deletion cell line .


Physical And Chemical Properties Analysis

Tenovin-3 is a crystalline solid . It has a molecular weight of 327.44 . It is soluble in DMF (0.5 mg/ml) and DMSO (0.25 mg/ml) .

Scientific Research Applications

Activation and Protection of Tumor Suppressor p53

Tenovins, including Tenovin-3, are known for their role in activating the tumor suppressor p53. They inhibit the protein-deacetylating activities of SirT1 and SirT2, two members of the sirtuin family, leading to increased acetylation and protection of p53 from degradation. This activation is significant in decreasing tumor growth both in vitro and in vivo, underlining the potential of Tenovins as therapeutic agents in cancer treatment (Laín et al., 2007).

Sirtuin Inhibition and Neurodegenerative Disease Therapy

The inhibition of the sirtuin family by Tenovins is of interest for applications in both cancer and neurodegenerative disease therapy. Further insights into the structural requirements for activity against sirtuins have been provided through the synthesis of novel Tenovin analogues, offering an improved understanding of SirT1 function in cells (Mccarthy et al., 2012).

Dual Mechanism of p53 Activation

Tenovins have been shown to activate p53 through multiple mechanisms. They inhibit the enzyme dihydroorotate dehydrogenase (DHODH) and block uridine transport into cells, alongside their sirtuin inhibition. This multifaceted action of Tenovins demonstrates their potential in cancer therapeutics and highlights the importance of considering multiple mechanisms of action in drug development (Ladds et al., 2020).

Impairment of Autophagy in Cancer Cells

Tenovin-6, closely related to Tenovin-3, has been observed to impair the autophagy pathway in cancer cells. This effect is seen across various cell types, indicating that Tenovin-6’s inhibition of autophagy is independent of its regulatory functions on p53 and SIRT1. This discovery points to the broader applications of Tenovins in cancer therapy, beyond their role as sirtuin inhibitors (Yuan et al., 2017).

Safety And Hazards

Tenovin-3 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Tenovin-3 has been identified as a selective inhibitor of NSCLC cells with EGFR exon 19 deletions . This suggests that Tenovin-3 could be developed into a novel candidate agent for NSCLC with EGFR exon 19 deletion . Inducing ferroptosis may be a therapeutic strategy for NSCLC with EGFR exon 19 deletion .

properties

IUPAC Name

N-[(4-aminophenyl)carbamothioyl]-4-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-18(2,3)13-6-4-12(5-7-13)16(22)21-17(23)20-15-10-8-14(19)9-11-15/h4-11H,19H2,1-3H3,(H2,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAXTZPUTNGRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647243
Record name N-[(4-Aminophenyl)carbamothioyl]-4-tert-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tenovin-3

CAS RN

1011301-27-1
Record name N-[(4-Aminophenyl)carbamothioyl]-4-tert-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Lv, Q Pan, W Lu, W Zhang, L Huang, L Li… - Available at SSRN … - papers.ssrn.com
… tenovin-3 as a novel therapeutic agent against for PC9 cells and found that tenovin-3 showed … Further research showed that tenovin-3 obviously induced the apoptosis and ferroptosis of …
Number of citations: 2 papers.ssrn.com
S Lain, JJ Hollick, J Campbell, OD Staples, M Higgins… - Cancer cell, 2008 - cell.com
We have carried out a cell-based screen aimed at discovering small molecules that activate p53 and have the potential to decrease tumor growth. Here, we describe one of our hit …
Number of citations: 564 www.cell.com
J Miao, S Ye, J Lan, P Ye, Q Wen, L Mei, X Liu… - Experimental Cell …, 2020 - Elsevier
… and downregulated P53 with tenovin-3 (a P53 activator) and si-… and P-Src, while Tenovin-3 and defactinib downregulated both P… the negative effect of tenovin-3. We next observed the …
Number of citations: 16 www.sciencedirect.com
MJGW Ladds, A Pastor-Fernandez, G Popova… - Plos one, 2018 - journals.plos.org
… We do note, however, that the weakly basic aniline moiety of tenovin-3 is also able to partially block autophagy at high doses. We also noted the accumulation of p62 after 24 h of …
Number of citations: 4 journals.plos.org
Y Lee - 생명과학회지, 2020 - dbpia.co.kr
Sirtuin inhibitors are pharmaceutically and therapeutically valuable compounds that inhibit sirtuin, a type III histone deacetylase. Synthetic sirtuin inhibitors were discovered and …
Number of citations: 1 www.dbpia.co.kr
DQ Wu, QY Ding, NN Tao, M Tan, Y Zhang… - Frontiers in …, 2022 - frontiersin.org
Chronic hepatitis B virus infection is one of the leading causes of cirrhosis and liver cancer. Although the major drugs against Chronic Hepatitis B including nucleos(t)ide analogs and …
Number of citations: 4 www.frontiersin.org
J Miao, P Ye, J Lan, S Ye, J Zhong, A Gresham… - International …, 2020 - Elsevier
… Small interference RNA (targeting P53) and P53 agonist (tenovin-3) was also used to show that P53 could inhibit the phosphorylation of FAK and the formation of pseudopod. In the …
Number of citations: 11 www.sciencedirect.com

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